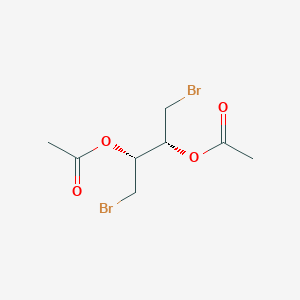
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is a chemical compound commonly used in scientific research. The compound is a reagent that is used to crosslink proteins and nucleic acids, making it an essential tool for studying the structure and function of biological molecules.
Mechanism Of Action
The mechanism of action of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the formation of covalent bonds between the crosslinking reagent and the biological molecule. The crosslinking occurs between lysine or cysteine residues in proteins, or between nucleotides in nucleic acids. The crosslinking stabilizes the structure of the molecule, providing valuable insights into its function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane depend on the specific biological molecule being studied. In general, crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can affect the activity, stability, and conformation of the molecule. The effects of crosslinking can be studied using a variety of biochemical and biophysical techniques, including mass spectrometry, X-ray crystallography, and nuclear magnetic resonance spectroscopy.
Advantages And Limitations For Lab Experiments
The advantages of using (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in lab experiments include its ability to crosslink a wide range of biological molecules, its ease of use, and its relatively low cost. However, there are also limitations to the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane. For example, the crosslinking reaction can be difficult to control, and the crosslinked molecules may be difficult to isolate and study. Additionally, the crosslinking reaction can introduce artifacts or distortions in the structure of the biological molecule being studied.
Future Directions
There are many future directions for the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in scientific research. One promising area of research is the development of new crosslinking reagents that can provide even more detailed information about the structure and function of biological molecules. Another area of research is the development of new techniques for analyzing crosslinked molecules, such as advanced mass spectrometry and computational modeling. Finally, there is a need for more research on the limitations and artifacts associated with crosslinking, in order to improve the accuracy and reliability of crosslinking experiments.
Synthesis Methods
The synthesis of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the reaction of 1,4-diacetoxy-2-butene with bromine in the presence of a catalyst. The reaction produces a mixture of stereoisomers, with the (2R,3R)-stereoisomer being the most commonly used in scientific research.
Scientific Research Applications
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is widely used in scientific research as a crosslinking reagent. The compound is used to study the structure and function of biological molecules, including proteins and nucleic acids. Crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can provide valuable information about the interactions between different parts of a molecule, as well as the overall structure of the molecule.
properties
CAS RN |
128730-80-3 |
|---|---|
Product Name |
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane |
Molecular Formula |
C8H12Br2O4 |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
synonyms |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



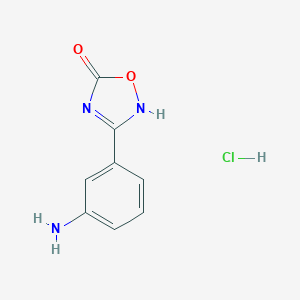
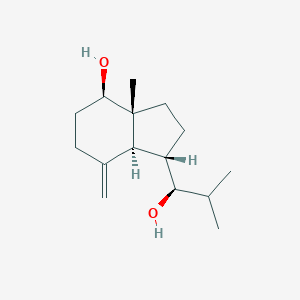
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
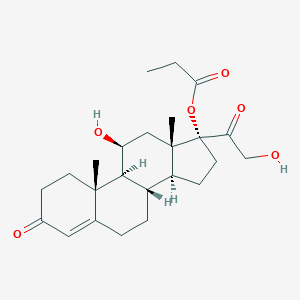
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
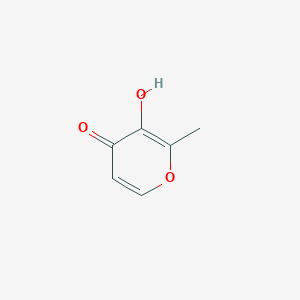
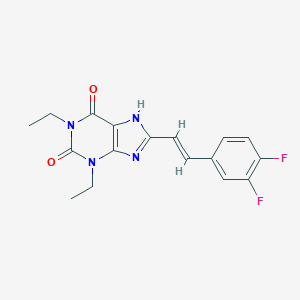
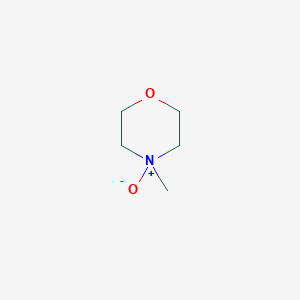
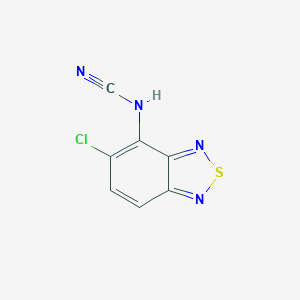
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
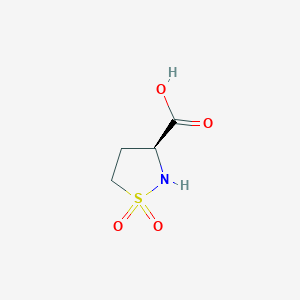
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
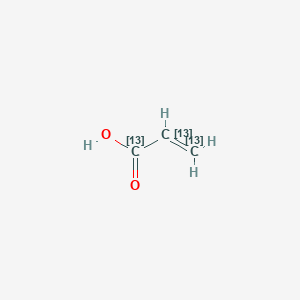
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)